3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, a dichlorobenzyl group, and a sulfanyl linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where a dichlorobenzyl halide reacts with a thiophene derivative.
Sulfanyl Linkage Formation: The sulfanyl group is introduced via thiolation reactions, typically using thiol reagents under mild conditions.
Amidation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the 4-methylphenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the dichlorobenzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified thiophene derivatives.
Substitution Products: Functionalized aromatic compounds.
Scientific Research Applications
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide: Known for its unique combination of functional groups.
2-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-1-thiophenecarboxamide: Similar structure but with different positional isomerism.
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-furanecarboxamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NOS2/c1-12-5-7-13(8-6-12)22-19(23)18-17(9-10-24-18)25-11-14-15(20)3-2-4-16(14)21/h2-10H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVGOJAQPZQPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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